3-Isopropylisoxazol-5-amine chemical properties
3-Isopropylisoxazol-5-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Isopropylisoxazol-5-amine
Abstract
This technical guide provides a comprehensive overview of 3-Isopropylisoxazol-5-amine (CAS No. 88786-11-2), a heterocyclic amine of significant interest in modern medicinal chemistry. We will delve into its core physicochemical properties, spectroscopic signature, synthetic pathways, and characteristic reactivity. The document is structured to provide researchers, chemists, and drug development professionals with a foundational understanding of this versatile building block. By synthesizing data from established chemical principles and literature, this guide explains the causality behind its chemical behavior and outlines its proven applications in the development of targeted therapeutics, such as kinase and bromodomain inhibitors.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of contemporary drug discovery. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a "privileged scaffold." Within this class, 3-Isopropylisoxazol-5-amine emerges as a particularly valuable synthetic intermediate. Its structure combines the stable isoxazole core with a primary amine at the 5-position, which serves as a crucial handle for synthetic elaboration, and an isopropyl group at the 3-position, which can impart favorable steric and lipophilic properties to derivative molecules. This guide aims to consolidate the known and predicted chemical data for this compound, providing a technical resource for its effective utilization in research and development.
Core Physicochemical Properties
The fundamental properties of 3-Isopropylisoxazol-5-amine dictate its handling, solubility, and behavior in reaction systems. These characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 88786-11-2 | [1][2] |
| Molecular Formula | C₆H₁₀N₂O | [1][3][4] |
| Molecular Weight | 126.16 g/mol | [1][3][4] |
| Physical Form | Solid | [3] |
| Purity | Commonly available at ≥97% | [3] |
| Synonyms | 3-isopropyl-5-isoxazolamine; 3-propan-2-yl-1,2-oxazol-5-amine | [3] |
| InChI Key | GHLVMBXOBZVJIC-UHFFFAOYSA-N | [3] |
Solubility & pKa Insights: Based on its structure, 3-Isopropylisoxazol-5-amine is expected to be soluble in organic solvents such as methanol, ethanol, DMSO, and chlorinated solvents. Its solubility in aqueous media is likely limited but can be significantly increased in acidic solutions due to the protonation of the basic 5-amino group. The pKa of the conjugate acid of the amine is predicted to be in the range of 3-5, typical for an amino group attached to an electron-deficient aromatic ring system, which reduces its basicity compared to aliphatic amines.[5]
Spectroscopic and Analytical Characterization
While specific experimental spectra for this exact compound are not widely published, its spectroscopic profile can be reliably predicted based on its functional groups and the extensive body of literature on related amines and isoxazoles.[6][7][8]
Predicted ¹H and ¹³C NMR Spectral Data
Causality: The electron-withdrawing nature of the isoxazole ring will deshield adjacent protons and carbons. The isopropyl group will present a characteristic septet-doublet pattern, while the amine protons are often broad and may exchange with deuterated solvents.[8]
| Predicted ¹H NMR (400 MHz, DMSO-d₆) | Predicted ¹³C NMR (100 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Assignment |
| ~6.8 (br s, 2H) | Amine N-H₂ |
| ~5.5 (s, 1H) | Isoxazole C4-H |
| ~3.0 (sept, 1H, J ≈ 7 Hz) | Isopropyl C-H |
| ~1.2 (d, 6H, J ≈ 7 Hz) | Isopropyl C-H₃ |
Predicted Infrared (IR) Spectroscopy Data
Causality: The primary amine is the most prominent feature, showing characteristic symmetric and asymmetric N-H stretches. The aromatic C=N and C=C bonds of the isoxazole ring will also be evident.[8][9]
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| 3450 - 3350 | N-H stretching (asymmetric & symmetric) | Medium-Strong |
| 3080 - 3040 | Aromatic C-H stretching | Weak |
| 2970 - 2870 | Aliphatic C-H stretching (isopropyl) | Medium |
| ~1640 | N-H bending (scissoring) | Medium-Strong |
| ~1590, 1470 | C=N and C=C stretching (isoxazole ring) | Medium-Strong |
Predicted Mass Spectrometry (MS) Data
Causality: According to the Nitrogen Rule, the odd number of nitrogen atoms (two) results in an even-numbered molecular weight (126). The primary fragmentation pathway is expected to be the loss of a methyl group from the isopropyl moiety to form a stable secondary carbocation.
| m/z | Assignment |
| 126 | [M]⁺ (Molecular Ion) |
| 111 | [M - CH₃]⁺ |
| 84 | [M - C₃H₆]⁺ (Loss of propene) |
Experimental Protocol: NMR Spectrum Acquisition
This protocol ensures a high-quality, reproducible NMR spectrum for a solid sample like 3-Isopropylisoxazol-5-amine.
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound and transfer it to a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube. The choice of DMSO-d₆ is strategic as it effectively solubilizes polar compounds and its residual water peak does not typically overlap with key signals.
-
Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as an internal standard, defining the 0 ppm reference point.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be required.
-
Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer that has been properly tuned and shimmed.
-
Data Acquisition (¹H NMR): Acquire the proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Key parameters include a spectral width of ~16 ppm and a relaxation delay of 2-5 seconds to ensure full relaxation of all protons.
-
D₂O Exchange (Optional but Recommended): To confirm the identity of the N-H protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the broad signal previously assigned to the amine protons validates the assignment.[8]
-
Data Acquisition (¹³C NMR): Acquire the carbon spectrum with proton decoupling. A significantly higher number of scans will be necessary due to the low natural abundance of ¹³C.
Synthesis and Manufacturing
The synthesis of 5-aminoisoxazoles is well-established in organic chemistry. A highly plausible and efficient route to 3-Isopropylisoxazol-5-amine involves the condensation and cyclization of a β-keto nitrile with hydroxylamine.[10]
Synthetic Workflow Diagram
Caption: A plausible synthetic workflow for 3-Isopropylisoxazol-5-amine.
Experimental Protocol: Synthesis from 4-Methyl-3-oxopentanenitrile
Causality: This protocol relies on the nucleophilic attack of hydroxylamine on the ketone of the β-keto nitrile, followed by an intramolecular cyclization where the nitrile group is attacked by the oxime oxygen, forming the isoxazole ring. A base is used to deprotonate the hydroxylamine, increasing its nucleophilicity.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-methyl-3-oxopentanenitrile in ethanol.
-
Base and Hydroxylamine Addition: Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a suitable base such as sodium acetate or potassium carbonate (1.2 equivalents) in water to the flask. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the remaining aqueous residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers. The extraction isolates the product from inorganic salts and unreacted polar starting materials.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then with brine. This removes any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 3-Isopropylisoxazol-5-amine.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-Isopropylisoxazol-5-amine is dominated by its nucleophilic primary amine. The isoxazole ring itself is relatively stable but can undergo specific transformations.
Key Reactivity Pathways
Caption: Major reactivity pathways for 3-Isopropylisoxazol-5-amine.
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Amine-Centric Reactions: As a primary amine, the nitrogen atom is nucleophilic and readily participates in reactions with electrophiles.[11]
-
Acylation/Sulfonylation: It reacts smoothly with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form stable amides and sulfonamides. This is the most common transformation used to incorporate this scaffold into larger molecules.
-
Alkylation: While direct N-alkylation with alkyl halides can occur, it is often difficult to control and can lead to mixtures of mono- and di-alkylated products.[12] Reductive amination is a more controlled method for preparing secondary amines.
-
-
Isoxazole Ring Reactivity: The isoxazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. Its most notable reaction is cleavage of the weak N-O bond under reductive conditions (e.g., catalytic hydrogenation with Raney Nickel or dissolving metal reduction), which opens the ring to yield a β-amino enone.
Applications in Medicinal Chemistry and Drug Discovery
3-Isopropylisoxazol-5-amine is not typically a final drug product but rather a crucial building block for creating more complex and potent therapeutic agents. Its structure is frequently found in molecules designed to inhibit specific biological targets.
-
Kinase Inhibitors: The 5-aminoisoxazole motif is a key component in the design of various protein kinase inhibitors. For example, derivatives have been explored as potent and selective inhibitors of RET (Rearranged during Transfection) kinase, a target in certain types of thyroid and lung cancers.[13]
-
Bromodomain Inhibitors: The scaffold has been successfully utilized in the development of inhibitors for bromodomains, which are epigenetic "readers" involved in cancer progression. N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives, which share the core aminoisoxazole structure, have been identified as potent inhibitors of the TRIM24 bromodomain, showing potential in treating prostate cancer.[14][15]
-
General Drug Scaffolding: The amine handle allows for easy integration into diverse molecular libraries via robust amide bond formation, making it an ideal starting point for high-throughput screening and lead optimization campaigns.
Role in the Drug Discovery Pipeline
Caption: The role of 3-Isopropylisoxazol-5-amine in a typical drug discovery workflow.
Conclusion
3-Isopropylisoxazol-5-amine is a high-value chemical entity characterized by its stable heterocyclic core and versatile primary amine functionality. Its predictable physicochemical properties, well-defined spectroscopic signatures, and straightforward synthesis make it an accessible and reliable building block for synthetic chemists. The proven success of its derivatives in modulating key biological targets like kinases and bromodomains underscores its importance in modern drug discovery and solidifies its position as a critical tool for developing next-generation therapeutics.
References
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ResearchGate. Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. Available at: [Link]
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PubMed. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. Available at: [Link]
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